Dihydrokadsurenone

描述

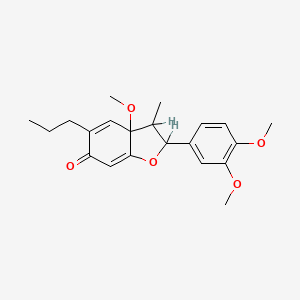

Dihydrokadsurenone is a bioactive benzofuranone derivative originally identified as a potent antagonist of platelet-activating factor (PAF), a phospholipid mediator involved in inflammatory and thrombotic processes . Structurally, it is characterized by a 2-(3,4-dimethoxyphenyl) group, a 3a-methoxy-3-methyl-dihydrobenzofuran-6-one core, and a saturated C-5 propyl side chain (in contrast to the allyl group in its parent compound, kadsurenone) . This hydrogenation of the allyl group distinguishes this compound from kadsurenone and influences its metabolic stability and receptor-binding properties .

This compound exhibits high affinity for PAF receptors, as demonstrated by its specific binding to rabbit platelet membranes in competitive inhibition assays . Its metabolism involves hydroxylation at the C-5, C-9, and C-10 positions, forming glucuronide conjugates in rhesus monkeys and rat liver microsomes .

属性

CAS 编号 |

57625-35-1 |

|---|---|

分子式 |

C21H26O5 |

分子量 |

358.4 g/mol |

IUPAC 名称 |

2-(3,4-dimethoxyphenyl)-3a-methoxy-3-methyl-5-propyl-2,3-dihydro-1-benzofuran-6-one |

InChI |

InChI=1S/C21H26O5/c1-6-7-15-12-21(25-5)13(2)20(26-19(21)11-16(15)22)14-8-9-17(23-3)18(10-14)24-4/h8-13,20H,6-7H2,1-5H3 |

InChI 键 |

SLMFJWTXIZCNBN-UHFFFAOYSA-N |

SMILES |

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |

规范 SMILES |

CCCC1=CC2(C(C(OC2=CC1=O)C3=CC(=C(C=C3)OC)OC)C)OC |

同义词 |

5-propyl-2-(3,4-dimethoxyphenyl)-3a,alpha-methoxy-3-methyl-2,3,3a,6-tetrahydro-6-oxobenzofuran dihydrokadsurenone |

产品来源 |

United States |

准备方法

Dihydrokadsurenone can be synthesized by the hydrogenation of the 5-allyl group of kadsurenone. This process involves the use of hydrogen gas in the presence of a suitable catalyst . For industrial production, the same method can be scaled up, ensuring the reaction conditions are optimized for yield and purity.

化学反应分析

Dihydrokadsurenone undergoes various chemical reactions, including:

Reduction: The compound can be reduced under specific conditions, although detailed reduction pathways are less documented.

Substitution: It can participate in substitution reactions, particularly involving its methoxy groups.

Common reagents used in these reactions include hydrogen gas for hydrogenation and various oxidizing agents for hydroxylation. The major products formed from these reactions are hydroxylated derivatives .

科学研究应用

Dihydrokadsurenone has several scientific research applications:

Chemistry: It is used as a reference compound in studies involving benzofuran derivatives.

Industry: It is used in the synthesis of other bioactive compounds and as a standard in analytical chemistry.

作用机制

The mechanism of action of dihydrokadsurenone involves its interaction with specific molecular targets. It binds to platelet-activating factor receptors, inhibiting their activity and thereby exerting anti-inflammatory effects . The pathways involved include the inhibition of platelet aggregation and reduction of inflammatory responses.

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Dihydrokadsurenone is part of a broader class of PAF antagonists, including kadsurenone and synthetic derivatives like trans-2,5-bis-(3,4,5-trimethoxyphenyl) tetrahydrofuran. Below, we compare their structural features, receptor-binding activities, and metabolic pathways.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Insights

This compound vs. Kadsurenone: The saturation of the C-5 allyl group in this compound reduces metabolic oxidation compared to kadsurenone, which undergoes rapid allylic hydroxylation . this compound exhibits stronger PAF receptor binding, likely due to enhanced conformational stability from the saturated side chain .

This compound vs. Synthetic PAF Antagonists: The trans-2,5-bis compound lacks the benzofuranone core but shares PAF antagonism via competitive inhibition. However, its lack of a polar side chain may reduce target specificity relative to this compound .

Metabolic Stability

- This compound: Primary metabolites (e.g., 10-hydroxy-9,10-dihydrokadsurenone) are excreted as glucuronides, suggesting Phase II conjugation enhances elimination .

Research Implications and Limitations

While this compound demonstrates superior receptor affinity and metabolic stability compared to kadsurenone, further studies are needed to:

Quantify exact binding constants (e.g., IC₅₀ values) for direct efficacy comparisons.

Evaluate in vivo therapeutic profiles, including toxicity and half-life.

Explore synergies with other anti-inflammatory agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。